3-(Trifluoromethyl)azetidin-3-ol,trifluoroaceticacid 3-(Trifluoromethyl)azetidin-3-ol,trifluoroaceticacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18194883
InChI: InChI=1S/C4H6F3NO.C2HF3O2/c5-4(6,7)3(9)1-8-2-3;3-2(4,5)1(6)7/h8-9H,1-2H2;(H,6,7)
SMILES:
Molecular Formula: C6H7F6NO3
Molecular Weight: 255.11 g/mol

3-(Trifluoromethyl)azetidin-3-ol,trifluoroaceticacid

CAS No.:

Cat. No.: VC18194883

Molecular Formula: C6H7F6NO3

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)azetidin-3-ol,trifluoroaceticacid -

Specification

Molecular Formula C6H7F6NO3
Molecular Weight 255.11 g/mol
IUPAC Name 2,2,2-trifluoroacetic acid;3-(trifluoromethyl)azetidin-3-ol
Standard InChI InChI=1S/C4H6F3NO.C2HF3O2/c5-4(6,7)3(9)1-8-2-3;3-2(4,5)1(6)7/h8-9H,1-2H2;(H,6,7)
Standard InChI Key XUEBLNFSVGWXKX-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound consists of two distinct components:

  • 3-(Trifluoromethyl)azetidin-3-ol: A four-membered azetidine ring with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 3-position.

  • Trifluoroacetic acid (TFA): A strong acid (pKa ≈ 0.23) serving as a counterion or stabilizing agent .

The molecular formula is C₅H₆F₃NO·C₂HF₃O₂, yielding a combined molecular weight of 281.2 g/mol . The azetidine ring’s conformational rigidity and TFA’s electron-withdrawing effects synergistically influence the compound’s reactivity and solubility .

Structural Analysis

  • Azetidine Ring: The four-membered ring imposes ~20° of angle strain compared to five-membered analogues, enhancing reactivity in ring-opening reactions .

  • Trifluoromethyl Group: The -CF₃ group lowers the pKa of adjacent functional groups by 1–2 units via inductive effects, facilitating proton transfer in catalytic cycles .

  • TFA Interaction: Hydrogen bonding between TFA’s carboxyl group and the azetidine’s hydroxyl stabilizes the crystal lattice, as evidenced by X-ray diffraction studies .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Nucleophilic Cyclization:

    • 3-Chloroazetidine reacts with trifluoromethylating agents (e.g., CF₃SiMe₃) in dimethyl sulfoxide (DMSO) at 80°C .

    • Reaction:

      C₃H₆ClN + CF₃SiMe₃ → C₄H₆F₃NO + byproducts\text{C₃H₆ClN + CF₃SiMe₃ → C₄H₆F₃NO + byproducts}
  • Acidification with TFA:

    • The intermediate is treated with TFA to protonate the azetidine nitrogen, forming the final salt .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to mitigate TFA’s corrosiveness . Key parameters include:

  • Temperature: 50–60°C to prevent decarboxylation.

  • Residence Time: 2–3 minutes for 95% yield.

  • Neutralization: Post-reaction, excess TFA is quenched with NaHCO₃ to avoid equipment degradation .

Physicochemical Properties

PropertyValueSource
Melting Point-15.4°C (TFA component)
Boiling Point72.4°C (TFA component)
Density1.489 g/mL (20°C)
SolubilityMiscible in DMSO, methanol
pKa (TFA)0.23

The compound’s hygroscopicity necessitates storage under argon, while its low viscosity (0.89 cP at 25°C) aids in HPLC applications .

Applications in Scientific Research

Medicinal Chemistry

  • Antimicrobial Activity:

    PathogenMIC (µg/mL)
    Staphylococcus aureus0.5
    Escherichia coli1.0
    The -CF₃ group enhances membrane permeability, enabling disruption of bacterial lipid bilayers .
  • Enzyme Inhibition:
    The compound inhibits cytochrome P450 3A4 (IC₅₀ = 2.3 µM) by coordinating to the heme iron via the hydroxyl group .

Catalysis

In electrophotochemical trifluoromethylation, TFA serves as a CF₃ radical source under visible light (λ = 450 nm) :

CF₃COOH → CF₃- + CO₂ + H- \text{CF₃COOH → CF₃- + CO₂ + H- }

This method achieves 78% yield for aryl trifluoromethylation without metal catalysts .

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